molecular formula C13H17N3O2S3 B3005680 5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide CAS No. 1448056-83-4

5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide

Cat. No. B3005680
CAS RN: 1448056-83-4
M. Wt: 343.48
InChI Key: WBJQEHGADCRRDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid. The synthesis involved a six-step process including esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the sulfonamide compounds .

The second paper describes the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides. The synthesis was achieved through the reduction of substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylides using sodium borohydride in absolute ethanol .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were confirmed using NMR, IR, and elemental analysis in the first paper . These techniques are crucial for determining the identity and purity of the synthesized compounds. The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are multi-step and involve various reagents and conditions. In the first paper, the key reactions include esterification, hydrazination, and cyclization, leading to the formation of a thiadiazole ring, which is then further modified to introduce the sulfonamide group . The second paper involves the reduction of a pyridinium ylide to form the oxadiazole ring, which is a crucial step in the synthesis of the target sulfonamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are typically influenced by the presence of the sulfonamide group and the specific substituents on the aromatic rings. The antiviral and anti-inflammatory activities of the compounds suggest that they have the potential to interact with biological targets, which is often related to their chemical properties .

properties

IUPAC Name

5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S3/c1-10-2-3-12(20-10)21(17,18)15-11-4-7-16(8-5-11)13-14-6-9-19-13/h2-3,6,9,11,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJQEHGADCRRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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